molecular formula C19H15F3O3 B5871466 4,8-DIMETHYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE

4,8-DIMETHYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE

Cat. No.: B5871466
M. Wt: 348.3 g/mol
InChI Key: NBANBXANYLDNJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,8-DIMETHYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromen-2-ones. Chromen-2-ones, also known as coumarins, are a group of naturally occurring and synthetic compounds with a wide range of biological activities. The presence of the trifluoromethyl group and the chromen-2-one core in this compound makes it of particular interest in various fields of research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-DIMETHYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may also be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4,8-DIMETHYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

4,8-DIMETHYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,8-DIMETHYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. The chromen-2-one core can interact with various biological pathways, contributing to its overall biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,7,8-Trimethoxy-3,5-dimethyl-chromen-2-one
  • 2,2-Dimethylchromene derivatives
  • Methyl 3-(trifluoromethyl)phenylacetate

Uniqueness

4,8-DIMETHYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE is unique due to the presence of both the trifluoromethyl group and the chromen-2-one core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

4,8-dimethyl-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3O3/c1-11-8-17(23)25-18-12(2)16(7-6-15(11)18)24-10-13-4-3-5-14(9-13)19(20,21)22/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBANBXANYLDNJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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